1-Fluoroisoquinoline

Overview

Description

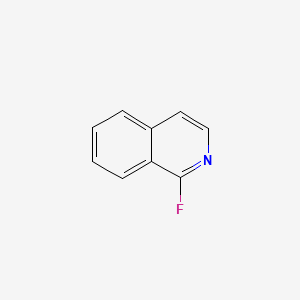

1-Fluoroisoquinoline is a fluorinated derivative of the isoquinoline heterocycle, characterized by a fluorine atom at the C1 position. Its synthesis typically involves dealkylative diazotization of 1-tert-butylaminoisoquinoline precursors in the presence of fluoride ions, enabling subsequent functionalization at C1 via nucleophilic aromatic substitution (SNAr) . The compound’s reactivity and electronic properties are heavily influenced by the electron-withdrawing fluorine substituent, making it a versatile intermediate in medicinal chemistry and materials science.

Preparation Methods

1-Fluoroisoquinoline can be synthesized through various methods, including both nucleophilic and electrophilic substitution reactions. One common approach involves the substitution of a halogen atom in 1-haloisoquinolines with a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate reaction conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1-Fluoroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: This compound can undergo cross-coupling reactions with organometallic reagents, such as palladium-catalyzed Suzuki-Miyaura coupling, to form various substituted isoquinolines.

Common reagents used in these reactions include potassium fluoride, cesium fluoride, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoroisoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. This can lead to improved binding affinity and selectivity for target proteins or enzymes, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Fluorine Substitution Patterns

The position of fluorine significantly alters reactivity and applications:

Key Insight: The C1 position in this compound uniquely facilitates regioselective functionalization, unlike other positional isomers where steric or electronic factors limit reactivity.

Halogenated Isoquinolines: Leaving Group Effects

Comparison of halogen substituents (X = F, Cl, Br, I) at C1:

Key Insight : Fluorine balances reactivity and synthetic practicality, whereas heavier halogens (Br, I) offer higher SNAr yields but face stability or safety challenges.

Polyhalogenated Derivatives

Polyhalogenation introduces multifunctional handles for diversification:

- 3-Bromo-4-chloro-5-fluoro-7-iodoisoquinoline: Combines halogens at C3, C4, C5, and C7 for sequential cross-coupling reactions .

- 1-Fluoro-3-chloroisoquinoline: Dual functionalization enables orthogonal derivatization pathways .

Electronic and Steric Effects

- Electron-Withdrawing Effects: Fluorine at C1 increases the electrophilicity of adjacent positions, enhancing reactivity in aryne coupling (activation energy: 8.2 kcal/mol for this compound vs. 10.5 kcal/mol for 1-chloro analog) .

- Steric Hindrance: Bulky groups (e.g., 3-methyl-1-fluoroisoquinoline) suppress nucleophilic attack, reducing yields to <10% .

Biological Activity

1-Fluoroisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by the presence of a fluorine atom at the 1-position of the isoquinoline ring. Its molecular formula is , and it has a molecular weight of approximately 155.15 g/mol. The fluorine atom enhances the lipophilicity and bioavailability of the compound, which can influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its analogs. Research indicates that compounds with a similar structure exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound and Analog Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Analog A | Staphylococcus aureus | 16 µg/mL |

| Analog B | Escherichia coli | 32 µg/mL |

The above table summarizes the MIC values for this compound compared to its analogs, demonstrating its potential as an antimicrobial agent. Notably, some analogs exhibit enhanced activity against specific strains, suggesting that structural modifications may improve efficacy.

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies using molecular docking techniques have shown that this compound binds effectively to the active site of DNA gyrase, leading to a disruption in bacterial cell division.

Case Study: Inhibition of DNA Gyrase

In a study conducted on fluoroquinolone-resistant Escherichia coli, researchers synthesized a series of isoquinoline derivatives, including this compound. The results indicated that these compounds acted as allosteric inhibitors of DNA gyrase, demonstrating potent antibacterial activity against resistant strains .

Toxicity and Cytotoxicity Studies

While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity on non-bacterial cells. Preliminary studies indicate that at therapeutic concentrations, this compound exhibits low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the structural identity and purity of 1-fluoroisoquinoline in synthetic studies?

To confirm structural identity, researchers should employ a combination of spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and fluorine integration .

- Mass spectrometry (MS) to validate molecular weight and fragmentation patterns.

- Elemental analysis to confirm empirical formula (C₉H₆FN) .

For purity assessment, HPLC or GC with retention time comparisons and chromatographic conditions (e.g., mobile phase, column type) must be reported. New compounds require full spectral data in the main text or supplementary materials, while known compounds should cite prior characterization protocols .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹⁹F NMR to detect fluorine-specific chemical shifts and coupling constants, which are sensitive to electronic environments .

- X-ray crystallography for unambiguous confirmation of regiochemistry in substituted derivatives.

- IR spectroscopy to identify functional groups (e.g., C-F stretching at ~1100 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT-predicted spectra) enhances reliability .

Q. How can researchers optimize synthetic routes for this compound to improve yield and selectivity?

Strategies include:

- Solvent screening (e.g., polar aprotic solvents like DMF for nucleophilic fluorination).

- Catalyst optimization (e.g., palladium catalysts for cross-coupling reactions).

- Temperature control to minimize side reactions (e.g., <100°C for electrophilic substitutions).

Documentation should follow IUPAC guidelines, with reaction parameters (time, yield, Rf values) tabulated in supplementary materials .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) can model:

- Transition states (e.g., zwitterionic intermediates in three-component couplings) to calculate activation energies (e.g., 8.2–13.7 kcal/mol barriers) .

- Electrostatic potential surfaces to predict electrophilic/nucleophilic sites (e.g., electron-deficient isoquinoline moieties directing boronate substitutions) .

- Kinetic isotope effects to validate mechanistic pathways. Software like Gaussian or ORCA should be cited, with basis sets (e.g., B3LYP/6-31G*) explicitly stated .

Q. What strategies resolve contradictory data in studies of this compound’s catalytic behavior?

- Multi-trial experiments to assess reproducibility under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

- Meta-analysis frameworks to reconcile divergent results (e.g., comparing solvent effects across studies).

- Sensitivity analyses to identify outlier data points (e.g., via Grubbs’ test). Contradictions should be discussed in the context of experimental variables (e.g., temperature gradients, catalyst loading) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research design for this compound applications?

- Feasible : Ensure access to fluorine-handling infrastructure (e.g., Schlenk lines for air-sensitive reactions).

- Novel : Explore understudied reactions (e.g., photochemical fluorination or C–H activation).

- Ethical : Adhere to protocols for toxicological assessments (e.g., LC₅₀ testing in cell lines) .

- Relevant : Align with gaps in literature (e.g., catalytic asymmetric synthesis using this compound) .

Q. What experimental design principles apply to multi-component reactions involving this compound?

- Stoichiometric ratios : Optimize molar equivalents of reactants (e.g., aryne precursors and boronates) to minimize byproducts .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.

- Modular frameworks : Apply PICO (Population: reaction components; Intervention: catalysts; Comparison: solvent systems; Outcome: yield) to structure hypothesis-driven studies .

Q. How should researchers manage data presentation for this compound studies to meet journal standards?

- Main text : Include ≤5 representative compounds with full characterization.

- Supplementary materials : Provide raw data (e.g., NMR spectra, chromatograms) and detailed synthetic protocols.

- Tables : Use "shell" tables to organize variables (e.g., substituent effects on reactivity) .

Q. What methodologies ensure ethical rigor in toxicity studies of this compound derivatives?

- Institutional Review Board (IRB) approval : Required for in vivo studies .

- Alternative methods : Use computational toxicity prediction tools (e.g., OECD QSAR Toolbox) to reduce animal testing.

- Transparency : Disclose conflicts of interest and funding sources in acknowledgments .

Q. How can reproducibility be enhanced in this compound experimental protocols?

- Detailed metadata : Report reaction conditions (e.g., humidity, light exposure) and equipment calibration.

- Open data practices : Deposit spectra in repositories like Zenodo or Figshare.

- Peer collaboration : Cross-validate results through interlaboratory studies .

Properties

IUPAC Name |

1-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMRKWBKEKCKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315289 | |

| Record name | 1-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-65-0 | |

| Record name | 1-Fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.